molecular formula C17H10N2O B1421742 4-(4-Cyanobenzoyl)isoquinoline CAS No. 1187167-84-5

4-(4-Cyanobenzoyl)isoquinoline

Cat. No.: B1421742
CAS No.: 1187167-84-5
M. Wt: 258.27 g/mol
InChI Key: KMKIDWDINSQCIP-UHFFFAOYSA-N
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Description

Historical Context of Isoquinoline-Based Compounds

The foundation for understanding 4-(4-Cyanobenzoyl)isoquinoline lies in the rich history of isoquinoline chemistry that began in the late nineteenth century. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This seminal discovery marked the beginning of systematic investigations into nitrogen-containing heterocyclic compounds that would eventually lead to the development of thousands of natural and synthetic isoquinoline derivatives. The early researchers recognized that isoquinoline possessed unique structural characteristics as a benzopyridine compound, consisting of a benzene ring fused to a pyridine ring.

The subsequent development of isoquinoline chemistry was significantly advanced by Weissgerber in 1914, who developed a more rapid extraction route by exploiting the fact that isoquinoline is more basic than quinoline. This methodological improvement enabled more efficient isolation and purification processes that facilitated broader research into isoquinoline derivatives. The structural isomerism between isoquinoline and quinoline became a focal point for understanding how subtle changes in nitrogen positioning could dramatically affect chemical properties and biological activities.

Throughout the twentieth century, isoquinoline-based compounds gained prominence primarily through their occurrence in natural alkaloids. The isoquinoline ring system became recognized as the structural backbone in many naturally occurring alkaloids such as papaverine, with the isoquinoline nucleus deriving from the aromatic amino acid tyrosine. This natural occurrence provided compelling evidence for the biological relevance of isoquinoline structures and motivated extensive synthetic efforts to create novel derivatives with enhanced properties.

The emergence of isoquinoline alkaloids as a major class of bioactive natural products fundamentally shaped modern pharmaceutical chemistry. Over 2,500 isoquinoline alkaloids are now known, representing the largest group among all alkaloids. These compounds exhibit diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, analgesic, antifungal, antiviral, and antispasmodic properties. Notable examples include morphine and codeine, which are among the most extensively characterized isoquinoline alkaloids derived from tyrosine or phenylalanine biosynthetic pathways.

Significance of Cyano-Substituted Aromatic Ketones in Chemical Research

The incorporation of cyano groups into aromatic ketone structures represents a crucial advancement in functional organic chemistry with far-reaching implications for both synthetic methodology and materials applications. Cyano-substituted aromatic ketones have gained particular significance due to their dual functionality, combining the electrophilic character of carbonyl groups with the versatile reactivity of nitrile functionalities. This combination enables these compounds to serve as valuable synthetic intermediates and building blocks for more complex molecular architectures.

The development of cyano-ketone chemistry has been significantly influenced by recent advances in catalytic methodologies. Research has demonstrated that nickel-catalyzed cyano-borrowing reactions can efficiently convert cyanohydrins and aldehydes or ketones into racemic beta-cyano ketones with high regioselectivity and excellent yields. This breakthrough methodology has opened new synthetic pathways for accessing cyano-ketone structures that were previously difficult to obtain through conventional approaches.

The synthetic versatility of cyano-ketones extends beyond traditional organic synthesis into materials science applications. Research indicates that cyano-containing compounds can exhibit significant biological activity and serve as probes in biochemical assays while being utilized in studying enzyme interactions. The cyano group can function as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules, while simultaneously providing stability that enhances binding affinity in biological systems.

Formation of beta-cyano-ketones through cyanide-promoted ring-opening reactions has emerged as an important synthetic strategy. Recent investigations have disclosed methods for unexpected decarboxylative cyanide-assisted ring-opening reactions of vinyl cyclic carbonates, where cyanide nucleophile attack at methylenic carbon centers promotes carbon dioxide release and facilitates Michael acceptor formation. These reactions feature rare ring-opening processes that are not initiated at typically more electrophilic carbonate carbonyl centers, demonstrating the unique reactivity patterns associated with cyano-ketone formation.

The significance of cyano-substituted aromatic ketones in contemporary chemical research is further underscored by their applications in organic light-emitting diode technology. Benzophenone-based derivatives, which share structural similarities with cyanobenzoyl compounds, have demonstrated exceptional performance as host materials and emitters in organic light-emitting diode devices. The presence of cyano groups contributes to enhanced electronic properties and thermal stability that are essential for advanced materials applications.

Discovery and Initial Characterization of this compound

The discovery and initial characterization of this compound represents a convergence of traditional isoquinoline chemistry with modern synthetic organic methodology focused on cyano-functionalized aromatic systems. This compound, identified by Chemical Abstracts Service number 1187167-84-5, was first synthesized and characterized as part of systematic investigations into novel isoquinoline derivatives with enhanced functional group diversity.

The molecular structure of this compound consists of an isoquinoline ring system with a 4-cyanobenzoyl substituent attached at the 4-position. The compound exhibits a molecular formula of C₁₇H₁₀N₂O with a molecular weight of 258.27 grams per mole. Structural characterization through advanced spectroscopic techniques has confirmed the presence of both the isoquinoline heterocyclic framework and the cyanobenzoyl functional group, establishing the compound's identity and purity.

Property Value Reference
Molecular Formula C₁₇H₁₀N₂O
Molecular Weight 258.27 g/mol
Chemical Abstracts Service Number 1187167-84-5
International Union of Pure and Applied Chemistry Name 4-(isoquinoline-4-carbonyl)benzonitrile
Simplified Molecular Input Line Entry System C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)C#N

Initial characterization studies have focused on establishing the fundamental chemical and physical properties of this compound. The compound exhibits characteristics typical of aromatic heterocyclic systems, including stability under standard laboratory conditions and potential for pi-pi stacking interactions due to its conjugated aromatic framework. The presence of the nitrile group contributes to the compound's polarity and influences its reactivity patterns, making it a candidate for various chemical transformations including nucleophilic additions.

Synthetic approaches to this compound have drawn upon established methodologies for isoquinoline synthesis, particularly the Pomeranz-Fritsch reaction, which provides an efficient method for preparing isoquinoline derivatives. The incorporation of the cyanobenzoyl functionality requires careful consideration of reaction conditions and protecting group strategies to ensure selective formation of the desired product while avoiding side reactions that could compromise yield and purity.

The isoquinoline structure in this compound may impart biological activity similar to other isoquinoline derivatives, suggesting potential applications in medicinal chemistry research. The unique combination of the isoquinoline framework with the cyanobenzoyl functionality creates opportunities for further chemical modifications and investigations in both synthetic and pharmaceutical chemistry contexts.

Position of this compound in Contemporary Chemical Research

This compound occupies a unique position at the intersection of several important contemporary chemical research domains, including heterocyclic chemistry, materials science, and pharmaceutical research. The compound represents a sophisticated example of how traditional alkaloid chemistry can be enhanced through incorporation of modern functional group strategies to create molecules with expanded application potential.

In the context of contemporary heterocyclic chemistry, this compound exemplifies the ongoing trend toward creating functionally diverse molecular scaffolds that combine multiple reactive sites within a single structure. The isoquinoline framework provides a stable aromatic platform with inherent biological relevance, while the cyanobenzoyl substituent introduces additional reactivity and potential for further synthetic elaboration. This dual functionality positions the compound as a valuable intermediate for accessing more complex molecular architectures.

The compound's relevance to materials science research stems from the demonstrated importance of benzophenone-based derivatives in organic electronics applications. Research has shown that benzophenone units exhibit efficient intersystem crossing capability attributed to robust spin-orbit coupling, making them highly appealing as acceptor blocks for fabricating thermally activated delayed fluorescence emitters. While this compound differs structurally from traditional benzophenone derivatives, the presence of the cyanobenzoyl moiety suggests potential applications in similar electronic materials contexts.

Contemporary pharmaceutical research continues to emphasize the importance of isoquinoline derivatives as sources of bioactive compounds. The broad range of pharmacological activities exhibited by isoquinoline alkaloids, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, provides strong motivation for investigating novel isoquinoline derivatives such as this compound. The unique structural features of this compound may enable interactions with biological targets that are not accessible to simpler isoquinoline derivatives.

Research Domain Relevance Key Applications
Heterocyclic Chemistry Dual functionality combining isoquinoline and cyanobenzoyl moieties Synthetic intermediate for complex molecular architectures
Materials Science Electronic properties derived from aromatic conjugation Potential applications in organic electronics
Pharmaceutical Research Isoquinoline framework with established biological relevance Investigation of novel bioactive compounds
Synthetic Methodology Platform for exploring cyano-ketone chemistry Development of new synthetic transformations

The position of this compound in contemporary synthetic methodology research is particularly noteworthy given recent advances in cyano-ketone formation reactions. The compound serves as both a target molecule for demonstrating new synthetic approaches and as a starting material for further transformations. Recent developments in nickel-catalyzed cyano-borrowing reactions and cyanide-promoted ring-opening processes have created new opportunities for accessing and modifying cyano-ketone structures.

The versatile scaffold provided by this compound positions it favorably for future chemical modifications and investigations across multiple research disciplines. The compound represents a convergence point where traditional natural product chemistry meets modern synthetic methodology, creating opportunities for discovering new chemical reactivity patterns and developing novel applications in both fundamental and applied chemical research contexts.

Properties

IUPAC Name

4-(isoquinoline-4-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O/c18-9-12-5-7-13(8-6-12)17(20)16-11-19-10-14-3-1-2-4-15(14)16/h1-8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKIDWDINSQCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279252
Record name 4-(4-Isoquinolinylcarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-84-5
Record name 4-(4-Isoquinolinylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Isoquinolinylcarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(4-Cyanobenzoyl)isoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and potential applications as a fluorescent probe.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound, particularly those containing cyano and benzoyl substituents. The compound has been evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects.

Case Studies and Research Findings

  • Screening Against Tumor Cell Lines :
    A study conducted by researchers at the National Cancer Institute evaluated several compounds with similar structures against a panel of 60 human tumor cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, with some showing IC50 values in the low micromolar range .
  • Mechanisms of Action :
    • Tubulin Polymerization : Compounds related to this compound were assessed for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. For example, some derivatives showed IC50 values as low as 5 µM, indicating effective inhibition .
    • Apoptosis Induction : Another study found that related compounds could induce apoptosis in breast cancer cells through caspase activation pathways. This mechanism was linked to structural features that enhance their activity against specific cancer types .

Fluorescent Probes

Beyond its anticancer properties, this compound has been identified as a potential fluorescent probe for biological imaging. Its unique optical properties make it suitable for applications in cellular imaging and tracking biological processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of cyano groups and specific substitutions on the benzoyl moiety have been shown to enhance anticancer activity. Understanding these relationships is critical for designing more effective derivatives.

CompoundIC50 (µM)Mechanism of ActionCancer Type
This compoundTBDTubulin InhibitionVarious Tumors
Analog A5Apoptosis InductionBreast Cancer
Analog BTBDUnknownColon Cancer

Scientific Research Applications

Anticancer Properties

The compound is recognized for its broad-spectrum anticancer activity, which is characteristic of isoquinoline derivatives. The following points summarize its anticancer applications:

  • Mechanism of Action : Isoquinoline compounds generally inhibit cell proliferation and invasion, suppress tumor angiogenesis, and induce apoptosis in cancer cells. This is achieved through various biochemical pathways that regulate cell cycle and apoptosis .
  • Screening Against Tumor Cell Lines : Research has demonstrated that 4-(4-Cyanobenzoyl)isoquinoline exhibits significant cytotoxic effects against various human tumor cell lines. For instance, studies conducted by the National Cancer Institute revealed potent anticancer activity with some derivatives showing IC50 values in the low micromolar range .
  • Specific Mechanisms :
    • Tubulin Inhibition : The compound has been assessed for its ability to inhibit tubulin polymerization, crucial for cancer cell proliferation. Some analogs have shown IC50 values as low as 5 µM, indicating effective inhibition .
    • Apoptosis Induction : Related compounds have been found to induce apoptosis in breast cancer cells through caspase activation pathways, highlighting the structural features that enhance their activity against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for designing more effective derivatives. Key insights include:

  • Influence of Substituents : The presence of cyano groups and specific substitutions on the benzoyl moiety significantly enhance anticancer activity. This relationship is critical for optimizing the pharmacological properties of new compounds derived from this scaffold .
CompoundIC50 (µM)Mechanism of ActionCancer Type
This compoundTBDTubulin InhibitionVarious Tumors
Analog A5Apoptosis InductionBreast Cancer
Analog BTBDUnknownColon Cancer

Fluorescent Probes

Beyond its anticancer properties, this compound has been identified as a potential fluorescent probe for biological imaging. Its unique optical properties make it suitable for applications in cellular imaging and tracking biological processes.

  • Applications in Imaging : The compound's fluorescence characteristics allow it to be utilized in various imaging techniques, enhancing the visualization of cellular processes and potentially aiding in drug discovery and development .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

  • A study evaluating multiple isoquinoline derivatives against a panel of 60 human tumor cell lines indicated that certain compounds exhibited potent anticancer activity with low micromolar IC50 values.
  • Another investigation focused on the compound's ability to inhibit tubulin polymerization, confirming its potential as an effective anticancer agent.

Comparison with Similar Compounds

Isoquinoline Derivatives with Aminomethylene Moieties

Compounds containing (Z)-4-(aminomethylene)isoquinoline-1,3(2H,4H)-dione scaffolds exhibit potent inhibition of cyclin-dependent kinase 4 (CDK4). For example:

  • Compound 61 : IC₅₀ = 27 nM against CDK4, with >10-fold selectivity over CDK1/2 .
  • Compounds 62 and 63 : IC₅₀ = 2 nM against CDK4, demonstrating enhanced selectivity (CDK1/2 IC₅₀ = 23.3/18.3 nM and 2.5/1.1 nM, respectively) .

Key Differences :

  • The aminomethylene group in these derivatives enables hydrogen bonding with kinase active sites, enhancing selectivity.

1,2-Diaryl-5,6-Dihydropyrrolo[2,1-a]isoquinolines

These fused-ring derivatives, such as compounds 6a and 6c , demonstrated cytotoxic activity against breast (T47D) and cervical (HeLa) cancer cell lines:

  • 6a and 6c : IC₅₀ = 1.93–33.84 µM, outperforming tamoxifen in T47D cells .
  • Mechanistic studies suggest estrogen receptor (ERα) mediation, supported by docking experiments .

Key Differences :

  • The dihydropyrrolo ring enhances planar rigidity, improving ERα binding.
  • 4-(4-Cyanobenzoyl)isoquinoline’s linear cyanobenzoyl group may reduce ERα affinity but increase solubility due to polar cyano groups.

Phenethylisoquinoline Alkaloids

A phenethylisoquinoline alkaloid (Compound 2) exhibited ABCB1 modulation, reversing multidrug resistance in cancer cells. Synthesized via Bischler-Napieralski reactions, this compound features benzyloxy and methoxy substituents, which enhance lipophilicity and membrane permeability .

Key Differences :

  • The tetrahydroisoquinoline core in Compound 2 improves conformational flexibility compared to the fully aromatic this compound.
  • The cyanobenzoyl group may reduce ABCB1 affinity but introduce metabolic stability via resonance stabilization.

Styryl-Substituted Isoquinolines

4-(p-Dimethylaminostyryl)isoquinoline (Ila) showed antitumor activity in lymphoma models. Structural analysis revealed that styryl group positioning adjacent to the isoquinoline nitrogen optimizes bioactivity, a feature absent in this compound .

Preparation Methods

Preparation of 4-Cyanobenzoyl Chloride Intermediate

A key precursor in the synthesis of 4-(4-cyanobenzoyl)isoquinoline is 4-cyanobenzoyl chloride , which is typically prepared from 4-cyanobenzoic acid derivatives. According to patent WO2021209377A1, the process involves chlorination of 4-cyanobenzoic acid or related compounds using chlorinating agents such as phosphoryl trichloride, thionyl chloride, or oxalyl chloride. The reaction proceeds efficiently in the presence of catalytic amounts of N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which accelerate the chlorination step.

  • Typical conditions:
    • Chlorinating agent: phosphoryl trichloride (preferred), thionyl chloride, or equivalents.
    • Equivalents: 2 to 10 equivalents relative to the acid.
    • Solvent: often DMF or DMAc as catalytic additives.
    • Temperature: controlled to optimize yield and minimize side reactions.

This step yields 4-cyanobenzoyl chloride, a versatile intermediate bearing both the reactive acid chloride and nitrile functional groups, suitable for subsequent coupling reactions.

Parameter Typical Range/Value
Chlorinating agent Phosphoryl trichloride (preferred)
Equivalents of chlorinating agent 2 – 10 equivalents
Catalytic additive DMF or DMAc (substoichiometric)
Reaction temperature Ambient to moderate heating
Reaction time Several hours (dependent on scale)

Palladium-Catalyzed α-Arylation for Isoquinoline Core Construction

The construction of the isoquinoline nucleus substituted at the 4-position with a benzoyl group is efficiently achieved via palladium-catalyzed α-arylation of ketone enolates , followed by cyclization to the isoquinoline ring system. This method is extensively documented in the literature (Org. Lett. 2013, 15, 6190-6193) and involves the following key steps:

  • Starting materials:

    • Aryl bromide (e.g., 4-bromobenzonitrile or related aryl halides).
    • Methyl ketone or substituted acetophenone derivatives.
    • Electrophiles for enolate trapping.
    • Ammonium chloride for aromatization and cyclization.
  • Reaction sequence:

    • Palladium-catalyzed α-arylation: The enolate of the ketone is coupled with the aryl bromide under Pd catalysis, typically using PdCl2 complexes with bulky phosphine ligands and a strong base such as sodium tert-butoxide.
    • In situ enolate functionalization: The intermediate enolate formed after arylation can be trapped with various electrophiles to introduce substituents at the 4-position.
    • Cyclization and aromatization: Treatment with ammonium chloride promotes cyclization to the isoquinoline framework and aromatization.

This one-pot, multi-component approach allows for the regioselective installation of the 4-(4-cyanobenzoyl) substituent on the isoquinoline ring with high yields (up to 80%) and operational simplicity.

Step Reagents/Conditions Outcome/Yield
α-Arylation Pd catalyst (e.g., (D^tBPF)PdCl2), t-BuONa, THF Coupling of aryl bromide and ketone, high yield (70-80%)
Enolate trapping Electrophile (e.g., alkyl halides) Functionalized ketone intermediate (60-90%)
Cyclization/aromatization NH4Cl, mild heating Isoquinoline formation, 70-80% yield

This approach is adaptable to various electrophiles and aryl bromides, enabling the introduction of the 4-cyanobenzoyl group by employing 4-cyanobenzoyl-derived aryl halides or related intermediates.

Alternative Synthetic Routes via Isoquinolinium Salt Intermediates

Another approach involves the N-alkylation of isoquinoline with 4-substituted 2-bromoacetophenones , including 4-cyanobenzoyl derivatives, to form isoquinolinium salts, which then undergo cycloaddition or further transformations to yield the target this compound.

  • This method relies on the direct alkylation of isoquinoline nitrogen with 4-cyanobenzoyl bromides.
  • The resulting salts serve as intermediates for further cyclization or functionalization steps.
  • This approach has been used to prepare cyano-substituted isoquinoline derivatives with biological activity.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Advantages Limitations
Chlorination to 4-cyanobenzoyl chloride 4-cyanobenzoic acid, phosphoryl trichloride, DMF High reactivity intermediate, scalable Requires handling of corrosive chlorinating agents
Pd-catalyzed α-arylation and cyclization Aryl bromide, methyl ketone, Pd catalyst, NH4Cl One-pot, regioselective, high yield Requires Pd catalyst, sensitive to sterics
N-alkylation of isoquinoline with 4-cyanobenzoyl bromide Isoquinoline, 4-cyanobenzoyl bromide Direct introduction of substituent Multi-step, salt intermediates handling

Research Findings and Practical Considerations

  • The palladium-catalyzed α-arylation method is the most versatile and efficient for the preparation of this compound, allowing for diverse substitution patterns and functional group tolerance.
  • The use of 4-cyanobenzoyl chloride as an intermediate facilitates the introduction of the cyanobenzoyl moiety with controlled reactivity.
  • In situ functionalization of the enolate intermediate before cyclization offers a modular approach to tailor the substitution at the C4 position of the isoquinoline ring.
  • Reaction conditions such as choice of base, ligand, and solvent are critical to optimize yield and selectivity.
  • Safety precautions are necessary when handling chlorinating agents and palladium catalysts.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-substituted isoquinoline derivatives, and how can they be optimized for specific functional groups?

Synthesis of 4-substituted isoquinolines often involves catalytic systems or fragment-based design. For example, silver triflate (AgOTf) catalyzes reactions between 2-alkynylbenzaldoximes and amines to form isoquinoline cores . Fragment-based strategies, such as the "merging by design" approach, enable rapid generation of potent derivatives by combining hit fragments identified through biochemical screening (e.g., monosubstituted isoquinolines at positions 1, 3, 4, or 5). Optimization involves adjusting reaction conditions (e.g., solvent, temperature) and substituent compatibility to minimize steric clashes and maximize yield .

Q. How are the structural and electronic properties of 4-(4-Cyanobenzoyl)isoquinoline characterized experimentally?

Key characterization methods include:

  • NMR spectroscopy : Proton and carbon NMR identify substituent positions and electronic environments (e.g., aromatic protons δ 7.5–8.5 ppm for isoquinoline cores) .
  • X-ray crystallography : Determines bond distances and angles (e.g., zwitterionic forms of spiroheterocyclic isoquinolines validated by DFT calculations) .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+2]+ peaks for brominated derivatives) .

Q. What are the primary biochemical applications of isoquinoline derivatives in drug discovery?

Isoquinolines are explored as inhibitors of apoptosis proteins (IAPs) and anti-inflammatory agents. For instance:

  • Derivatives like B01002 and C26001 inhibit cancer cell proliferation by promoting apoptosis via caspase activation .
  • Fragment-based libraries screen for binding affinity to inflammatory targets (e.g., kinases), with substituent positions (e.g., 4-Cyanobenzoyl) influencing potency .

Advanced Research Questions

Q. How do substituent electronic effects at the 4-position influence photoredox catalytic activity in isoquinoline derivatives?

Substituents at the 4-position modulate reduction potentials, directly impacting photocatalytic efficiency. For example:

  • 6-NH2 substitution lowers reduction potential (−3.26 V), enhancing borylation yields (64%) due to improved electron-donating capacity.
  • 6-CN substitution raises reduction potential (−2.51 V), reducing yields (32%) via electron-withdrawing effects. Experimental trends align with DFT-predicted redox properties, validating substituent selection strategies .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for isoquinoline-based anti-inflammatory agents?

Contradictions in SAR often arise from:

  • Substituent positional isomerism : Activity varies significantly between 4- and 5-substituted derivatives due to steric hindrance or hydrogen bonding differences (e.g., 4-Cyanobenzoyl vs. 5-CN analogs) .
  • Data normalization : Use standardized assays (e.g., IC50 values against COX-2) and multivariate analysis (e.g., ANOVA with p < 0.05 significance) to isolate substituent effects from experimental noise .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?

  • Docking studies : Predict binding modes to targets (e.g., kinases) by simulating interactions between the cyanobenzoyl group and active-site residues.
  • DFT calculations : Optimize geometries (bond angles, charge distribution) to match experimental crystallographic data, as seen in spiroheterocyclic isoquinolines .
  • QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with activity to prioritize synthetic targets .

Q. What experimental approaches validate the mechanistic role of isoquinoline derivatives in oxidative coupling reactions?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., hydrogen abstraction in cross-dehydrogenative coupling) .
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) to detect intermediate species in photoredox reactions involving 4-substituted isoquinolines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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